molecular formula C7H4N2O2S B14432800 7-Nitroso-1,3-benzothiazol-6-ol CAS No. 79885-16-8

7-Nitroso-1,3-benzothiazol-6-ol

Katalognummer: B14432800
CAS-Nummer: 79885-16-8
Molekulargewicht: 180.19 g/mol
InChI-Schlüssel: XAKFGRRJXKCVJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitroso-1,3-benzothiazol-6-ol is a heterocyclic compound that features a benzothiazole ring with a nitroso group at the 7th position and a hydroxyl group at the 6th position. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroso-1,3-benzothiazol-6-ol can be achieved through various methods. One common approach involves the nitrosation of 1,3-benzothiazol-6-ol using nitrosating agents such as nitrous acid or its derivatives . The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group.

Industrial Production Methods

Industrial production of nitroso compounds often involves the reduction of nitro compounds or the oxidation of amino precursors . For this compound, the process may include the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitroso-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Nitroso-1,3-benzothiazol-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pathways involved often include redox reactions and the formation of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets 7-Nitroso-1,3-benzothiazol-6-ol apart is its unique combination of a nitroso group and a hydroxyl group on the benzothiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

79885-16-8

Molekularformel

C7H4N2O2S

Molekulargewicht

180.19 g/mol

IUPAC-Name

7-nitroso-1,3-benzothiazol-6-ol

InChI

InChI=1S/C7H4N2O2S/c10-5-2-1-4-7(6(5)9-11)12-3-8-4/h1-3,10H

InChI-Schlüssel

XAKFGRRJXKCVJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1N=CS2)N=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.